
2,6-Dichlorobenzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorobenzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can undergo various substitution reactions, making diazonium salts valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzene-1-diazonium chloride is typically synthesized from 2,6-dichloroaniline. The process involves the reaction of 2,6-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{2,6-Dichloroaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain low temperatures and prevent decomposition of the diazonium salt.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichlorobenzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions:
Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to form 2,6-dichlorobromobenzene or 2,6-dichlorochlorobenzene.
Substitution by Hydroxides: Heating with water to form 2,6-dichlorophenol.
Coupling Reactions: Reacting with phenol or aniline derivatives in alkaline conditions to form azo dyes.
Major Products:
- 2,6-Dichlorobromobenzene
- 2,6-Dichlorochlorobenzene
- 2,6-Dichlorophenol
- Azo dyes
Aplicaciones Científicas De Investigación
2,6-Dichlorobenzene-1-diazonium chloride has several applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
- Biology: Employed in the labeling of biomolecules for detection and analysis.
- Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
- Industry: Applied in the production of synthetic dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution reactions, where the diazonium group is replaced by a nucleophile. The reaction mechanism typically proceeds through the formation of an aryl radical, which is then attacked by the nucleophile to form the final product.
Comparación Con Compuestos Similares
- Benzenediazonium chloride
- 2,4-Dichlorobenzene-1-diazonium chloride
- 4-Chlorobenzene-1-diazonium chloride
Comparison: 2,6-Dichlorobenzene-1-diazonium chloride is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. This substitution pattern influences the reactivity and selectivity of the compound in various chemical reactions. Compared to benzenediazonium chloride, the dichloro derivative exhibits different reactivity due to the electron-withdrawing effects of the chlorine atoms.
Propiedades
Número CAS |
43142-73-0 |
|---|---|
Fórmula molecular |
C6H3Cl3N2 |
Peso molecular |
209.5 g/mol |
Nombre IUPAC |
2,6-dichlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H3Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3H;1H/q+1;/p-1 |
Clave InChI |
ICVRSZZKVKXKIV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)[N+]#N)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


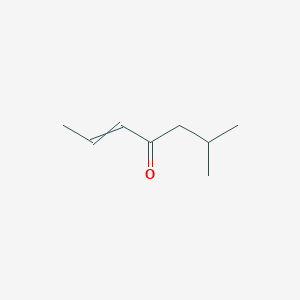
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)


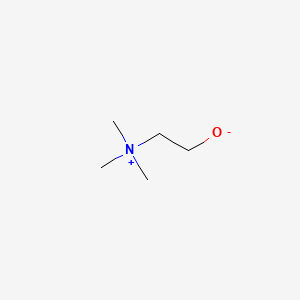
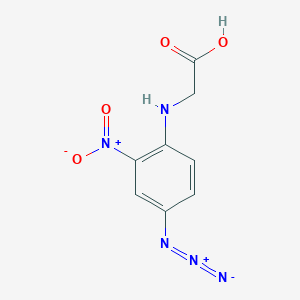
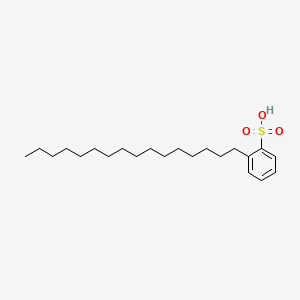

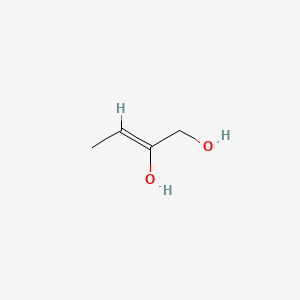



![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)

